3-Ethyl-2-methylheptane

Description

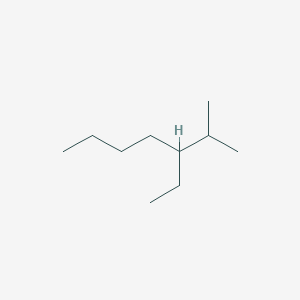

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMJCVVUYDKHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871231 | |

| Record name | 3-Ethyl-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14676-29-0 | |

| Record name | 3-Ethyl-2-methylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Ethyl-2-methylheptane: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the laboratory-scale synthesis of 3-Ethyl-2-methylheptane, a saturated alkane. The synthesis is approached via a two-stage process: the initial construction of a C10 alkene intermediate, 3-ethyl-2-methylhept-2-ene (B11558), followed by its catalytic hydrogenation to the target alkane. Two primary pathways for the synthesis of the alkene intermediate are presented and compared: a Grignard reaction followed by dehydration and a Wittig olefination. This guide offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these methods.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved by the reduction of its corresponding alkene, 3-ethyl-2-methylhept-2-ene. The overall synthetic transformation is outlined below:

Caption: Overall synthetic workflow for this compound.

This guide details two robust methods for the initial synthesis of the alkene intermediate, 3-ethyl-2-methylhept-2-ene, and a concluding protocol for its hydrogenation.

Stage 1: Synthesis of 3-Ethyl-2-methylhept-2-ene Intermediate

Two common and effective methods for synthesizing the trisubstituted alkene intermediate are the Grignard reaction followed by alcohol dehydration, and the Wittig reaction.[1]

Route A: Grignard Reaction and Dehydration

This classic two-step approach involves the formation of a tertiary alcohol via the addition of a Grignard reagent to a ketone, followed by acid-catalyzed dehydration to yield the alkene.[1] The reaction pathway involves the nucleophilic attack of an isopropyl Grignard reagent on 3-pentanone to form 3-ethyl-2-methylheptan-2-ol, which is then dehydrated.

Caption: Grignard reaction and dehydration pathway.

Step 1: Synthesis of 3-Ethyl-2-methylheptan-2-ol

-

Grignard Reagent Formation: To a flame-dried 250 mL three-necked flask containing magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine under a nitrogen atmosphere, add 20 mL of anhydrous diethyl ether. In a dropping funnel, place a solution of 2-bromopropane (12.3 g, 0.1 mol) in 80 mL of anhydrous diethyl ether. Add a small portion of the 2-bromopropane solution to the magnesium and wait for the reaction to initiate. Once initiated, add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Ketone: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of 3-pentanone (8.61 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[2]

-

Work-up: Quench the reaction by slowly pouring the mixture over 100 g of crushed ice. Add 50 mL of a saturated aqueous ammonium (B1175870) chloride solution and stir until the solids dissolve.[2] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[2] Filter and remove the solvent under reduced pressure to yield crude 3-ethyl-2-methylheptan-2-ol.[2]

Step 2: Dehydration of 3-Ethyl-2-methylheptan-2-ol

-

Place the crude alcohol in a 100 mL round-bottom flask.

-

Add a catalytic amount of a strong acid, such as 2-3 drops of concentrated sulfuric acid.[1]

-

Set up a simple distillation apparatus and gently heat the flask.

-

Collect the distillate, which will contain the alkene product and water, in a receiving flask cooled in an ice bath.[1]

-

Separate the organic layer from the collected distillate. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield 3-ethyl-2-methylhept-2-ene.

Route B: Wittig Reaction

The Wittig reaction is a highly reliable and regioselective method for alkene synthesis, involving the reaction of a phosphorus ylide with a ketone.[1] This route offers excellent control over the placement of the double bond, avoiding potential isomeric mixtures that can arise from dehydration.[1]

Caption: Wittig reaction pathway for alkene synthesis.

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve triphenylphosphine (26.23 g, 0.1 mol) in 100 mL of dry toluene.[2]

-

Add 2-bromopropane (12.3 g, 0.1 mol) to the solution.[2]

-

Heat the reaction mixture to reflux and maintain for 24 hours, during which a white precipitate will form.[2]

-

Cool the mixture to room temperature and collect the white solid phosphonium (B103445) salt by vacuum filtration. Wash the solid with dry diethyl ether and dry under vacuum.

Step 2: Synthesis of 3-Ethyl-2-methylhept-2-ene

-

Suspend the dried isopropyltriphenylphosphonium bromide (0.1 mol) in 100 mL of anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.[2]

-

Add a solution of 3-pentanone (8.61 g, 0.1 mol) in 50 mL of anhydrous THF dropwise to the ylide solution at 0 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]

-

Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.[2]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.[2]

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to separate the alkene from the triphenylphosphine oxide byproduct.[2]

Data Presentation: Reagents for Alkene Synthesis

| Reagent | Route A: Grignard | Route B: Wittig | Molecular Wt. ( g/mol ) | Moles (mol) | Mass (g) |

| 2-Bromopropane | ✓ | ✓ | 123.00 | 0.1 | 12.3 |

| Magnesium | ✓ | 24.31 | 0.11 | 2.67 | |

| 3-Pentanone | ✓ | ✓ | 86.13 | 0.1 | 8.61 |

| Triphenylphosphine | ✓ | 262.29 | 0.1 | 26.23 | |

| n-Butyllithium (2.5M) | ✓ | 64.06 | 0.1 | 6.4 (in 40 mL hexanes) |

Stage 2: Catalytic Hydrogenation of 3-Ethyl-2-methylhept-2-ene

The final step to obtain this compound is the catalytic hydrogenation of the alkene intermediate. This reaction reduces the carbon-carbon double bond to a single bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation.[2]

Caption: Catalytic hydrogenation of the alkene intermediate.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), dissolve 3-ethyl-2-methylhept-2-ene (14.0 g, 0.1 mol) in 100 mL of a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.1-0.5 g, ~1-5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or use a hydrogen-filled balloon).

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically monitored by the cessation of hydrogen uptake, or by GC/MS analysis of an aliquot).

-

Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the product can be purified by simple distillation.

Data Presentation: Reagents and Product of Hydrogenation

| Compound | Role | Molecular Formula | Molecular Wt. ( g/mol ) |

| 3-Ethyl-2-methylhept-2-ene | Starting Material | C₁₀H₂₀ | 140.27 |

| Hydrogen (H₂) | Reagent | H₂ | 2.02 |

| Palladium on Carbon (10%) | Catalyst | Pd/C | N/A |

| This compound | Final Product | C₁₀H₂₂ | 142.28 |

Conclusion

This guide outlines two viable and well-documented pathways for the synthesis of this compound, proceeding through a common alkene intermediate. The Grignard approach is a cost-effective, two-step method, while the Wittig reaction offers higher regioselectivity in a single step for the alkene formation, albeit with the formation of a stoichiometric byproduct that requires removal. The final hydrogenation step is a standard and high-yielding procedure. The choice between the initial synthetic routes will depend on the specific requirements of the laboratory, including reagent availability, desired purity, and scale of the reaction. For applications demanding high purity and unambiguous double bond placement in the intermediate, the Wittig olefination is the superior method.[1]

References

An In-depth Technical Guide to 3-Ethyl-2-methylheptane (CAS: 14676-29-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2-methylheptane (CAS Number: 14676-29-0), a branched-chain alkane. This document details its physicochemical properties, outlines a plausible synthetic pathway with a detailed experimental protocol for its preparation via catalytic hydrogenation of an alkene precursor, and presents its key spectroscopic data. The information is structured to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and drug discovery, facilitating its use as a building block, solvent, or reference standard. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C10H22.[1][2] As a branched alkane, its physical properties, such as boiling point and density, are influenced by its molecular structure.[1][3] It is classified as a flammable liquid and a solvent.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14676-29-0 | [1][2] |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methyl-3-ethylheptane | [1][2] |

| Monoisotopic Mass | 142.172150702 Da | [1] |

| XLogP3-AA (Predicted) | 5.1 | [1] |

| Kovats Retention Index (Standard non-polar) | 941 - 946 | [1] |

Synthesis of this compound

A viable and common synthetic route to this compound is the catalytic hydrogenation of its corresponding alkene precursor, 3-ethyl-2-methylhept-2-ene (B11558). This two-step approach first involves the synthesis of the alkene, followed by its reduction to the alkane.

Synthesis of 3-ethyl-2-methylhept-2-ene (Alkene Precursor)

The synthesis of the trisubstituted alkene, 3-ethyl-2-methylhept-2-ene, can be achieved through various established methods in organic synthesis, such as the Wittig reaction. A plausible approach involves the reaction of a phosphorus ylide with a ketone.

Experimental Protocol: Catalytic Hydrogenation of 3-ethyl-2-methylhept-2-ene

This protocol describes a general procedure for the catalytic hydrogenation of an alkene to an alkane using palladium on carbon (Pd/C) as the catalyst.[4][5][6][7]

Materials:

-

3-ethyl-2-methylhept-2-ene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H2)

-

Inert gas (Nitrogen or Argon)

-

Celite® (for filtration)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-2-methylhept-2-ene (1.0 equivalent) in a suitable solvent such as ethanol.

-

Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to remove oxygen.

-

Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate) to the reaction mixture under the inert atmosphere.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This can be done using a hydrogen-filled balloon or a dedicated hydrogenation apparatus. For a balloon setup, the reaction is typically stirred vigorously under a positive pressure of hydrogen at room temperature.[4][5]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with an inert gas.

-

Catalyst Removal: The palladium on carbon catalyst is removed by filtering the reaction mixture through a pad of Celite®. The filter cake should be washed with the solvent used in the reaction. Caution: The used catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. It should be kept wet with a solvent or water and disposed of appropriately.[5]

-

Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by distillation.

Diagram 1: Synthesis Workflow for this compound

Caption: A two-step synthetic pathway to this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak (M+) at m/z 142 is expected to be of low abundance. The spectrum is dominated by fragment ions resulting from the cleavage at the branching points, leading to the formation of stable carbocations.[8][9]

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Interpretation | Source |

| 142 | Molecular Ion (M+) | [8] |

| 113 | [M - C2H5]+ | Predicted |

| 99 | [M - C3H7]+ | Predicted |

| 57 | [C4H9]+ (tert-Butyl cation) | [1] |

| 43 | [C3H7]+ (Isopropyl cation) | [1] |

Diagram 2: Fragmentation Pathway in Mass Spectrometry

Caption: Plausible fragmentation of this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for C-H stretching and bending vibrations of alkanes. The absence of bands associated with functional groups like C=C, C=O, or O-H confirms its saturated hydrocarbon structure.[10][11]

Table 3: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 2960-2850 | C-H stretch (sp³ hybridized) |

| 1465 | C-H bend (methylene and methyl) |

| 1375 | C-H bend (methyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

13C NMR Spectroscopy: The 13C NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent carbon atoms. The chemical shifts are indicative of the local electronic environment of each carbon. A 13C NMR spectrum is available on SpectraBase.[1]

Table 4: 13C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (methyl on C2) | ~15-20 |

| C2 | ~30-35 |

| C3 | ~40-45 |

| C4 | ~25-30 |

| C5 | ~30-35 |

| C6 | ~20-25 |

| C7 | ~10-15 |

| Ethyl-CH2 | ~25-30 |

| Ethyl-CH3 | ~10-15 |

| Methyl on C2 | ~15-20 |

1H NMR Spectroscopy: The 1H NMR spectrum of this compound is complex due to the presence of multiple, structurally similar protons. The spectrum would consist of overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of alkane protons. The signals would include triplets for the terminal methyl groups, multiplets for the methylene (B1212753) and methine protons. Due to the complexity and potential for signal overlap, 2D NMR techniques would be beneficial for definitive assignments.

Safety and Handling

This compound is a flammable liquid. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of this compound, including its physical and chemical properties, a plausible synthetic route with an experimental protocol, and key spectroscopic data. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in its synthesis, characterization, and application in various scientific endeavors.

References

- 1. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 3. PubChemLite - this compound (C10H22) [pubchemlite.lcsb.uni.lu]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 9. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 10. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 11. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]

Spectroscopic Analysis of 3-Ethyl-2-methylheptane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-2-methylheptane (CAS No: 14676-29-0), a saturated acyclic hydrocarbon with the molecular formula C10H22.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and structural elucidation. The guide presents available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols for acquiring such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| a | 0.85 | Doublet | 3H |

| b | 1.75 | Multiplet | 1H |

| c | 0.83 | Doublet | 3H |

| d | 1.25 | Multiplet | 1H |

| e | 1.35 | Multiplet | 2H |

| f | 0.88 | Triplet | 3H |

| g | 1.15 - 1.30 | Multiplet | 4H |

| h | 1.15 - 1.30 | Multiplet | 2H |

| i | 0.90 | Triplet | 3H |

Note: Data is predicted as experimental spectra are not publicly available. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Label | Predicted Chemical Shift (ppm) |

| 1 | 16.5 |

| 2 | 35.0 |

| 3 | 45.0 |

| 4 | 25.0 |

| 5 | 29.5 |

| 6 | 23.0 |

| 7 | 14.2 |

| 8 | 11.5 |

| 9 (on C2) | 15.0 |

| 10 (on C3) | 26.0 |

Note: Data is predicted as experimental spectra are not publicly available. Chemical shifts are referenced to TMS at 0 ppm.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2850-3000 | Strong | C-H Stretch (sp³ hybridized carbon) |

| 1450-1470 | Medium | C-H Bend (Methylene and Methyl groups) |

| 1375-1385 | Medium | C-H Bend (Methyl groups) |

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 4: Mass Spectrometry (Electron Ionization) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 41 | 85 | [C₃H₅]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 71 | 60 | [C₅H₁₁]⁺ |

| 85 | 30 | [C₆H₁₃]⁺ |

| 113 | 5 | [M-C₂H₅]⁺ |

| 142 | <1 | [M]⁺ (Molecular Ion) |

Data sourced from the NIST Mass Spectrometry Data Center.[2]

Visualization of Analytical Logic and Workflow

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.

Caption: A generalized experimental workflow for the spectroscopic analysis of a liquid organic compound.

Caption: The logical relationship showing how different spectroscopic techniques provide complementary data for structure confirmation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Filtration : To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube. The final solution should be clear and free of solids.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition :

-

Place the prepared salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

-

Cleaning : After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and stored in a desiccator.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane).

-

Sample Introduction : The volatile liquid sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification before analysis.

-

Ionization : Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

References

An In-depth Technical Guide to the Physical Constants of 3-Ethyl-2-methylheptane

This guide provides a detailed overview of the key physical constants of 3-Ethyl-2-methylheptane, specifically its boiling point and density. It is intended for researchers, scientists, and drug development professionals who require accurate physical property data and a thorough understanding of the methodologies used for their determination.

Physical Constants of this compound

The following table summarizes the reported values for the boiling point and density of this compound. It is important to note that slight variations in these values can be attributed to different experimental conditions and measurement techniques.

| Physical Constant | Value | Units |

| Boiling Point | 161.21 - 166 | °C |

| Density | 0.740 | g/cm³ |

Experimental Protocols

The determination of accurate physical constants is paramount in scientific research and industrial applications. Standardized methods ensure reproducibility and comparability of data. The following sections detail the methodologies for measuring the boiling point and density of organic compounds like this compound.

Determination of Boiling Point

A prevalent and standardized method for determining the boiling point of volatile organic liquids is through distillation.

Methodology: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids

This test method is designed to determine the distillation range of liquids that are chemically stable during the process and have boiling points between 30 and 350 °C.[1] It is applicable to hydrocarbons and other organic liquids.[1][2][3]

-

Principle: The method involves distilling a measured volume of the liquid under controlled conditions. The temperatures at which the first drop of distillate is collected and at which the liquid has completely evaporated are recorded to define the distillation (boiling) range.

-

Apparatus: The apparatus consists of a distillation flask, a condenser and cooling bath, a flask support, a heat source, and a temperature measuring device (thermometer or thermocouple).

-

Procedure:

-

A 100 mL sample of the test liquid is placed in the distillation flask.

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded at various percentages of the recovered volume.

-

The temperature when the last of the liquid evaporates from the bottom of the flask is the dry point.

-

-

Significance: This method provides crucial data on the volatility of a substance, which is essential for its identification, quality assessment, and for understanding its behavior in various processes.[1][4][5]

Determination of Density

The density of liquid organic compounds can be accurately determined using a digital density meter.

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

This standard outlines the procedure for determining the density of petroleum distillates and viscous oils.[6][7] It is applicable to liquids with vapor pressures below 100 kPa and certain viscosity limits.[6][7][8][9]

-

Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used, in conjunction with calibration data, to determine the density of the sample.

-

Apparatus: The primary apparatus is a digital density meter, which includes the oscillating U-tube, a means of temperature control, and a frequency counter.

-

Procedure:

-

The instrument is calibrated using two reference standards of known density (e.g., dry air and distilled water).

-

A small volume of the liquid sample (typically 1-2 mL) is injected into the clean, dry U-tube.

-

The instrument measures the oscillation period of the filled tube at a controlled temperature.

-

The density is calculated from the measured oscillation period and the calibration constants.

-

-

Significance: Density is a fundamental physical property used for the characterization and quality control of liquids.[6] It is also critical for converting measured volumes to volumes at a standard temperature.[6][7]

Logical Workflow for Physical Constant Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical constants of a liquid organic compound.

Caption: Logical workflow for the determination of physical constants.

References

- 1. store.astm.org [store.astm.org]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

A Technical Guide to 3-Ethyl-2-methylheptane as a Non-Methane Hydrocarbon Model Compound

For Researchers, Scientists, and Professionals in Atmospheric Chemistry and Combustion Science

Abstract

This technical guide provides an in-depth analysis of 3-ethyl-2-methylheptane, a representative branched-chain alkane, and its application as a model compound in the study of non-methane hydrocarbons (NMHCs). As a component of fossil fuels and a volatile organic compound (VOC), understanding its atmospheric degradation and combustion characteristics is crucial for developing accurate models of air quality and fuel performance. This document summarizes its key physicochemical properties, details experimental protocols for its study, and presents reaction pathways for its atmospheric oxidation and combustion.

Introduction

Non-methane hydrocarbons are a diverse group of organic compounds that play a significant role in atmospheric chemistry and combustion processes. Due to the complexity of real-world fuel mixtures and atmospheric compositions, researchers often rely on model compounds to represent the behavior of a class of hydrocarbons. This compound (C10H22) serves as an important model for branched alkanes, which are significant components of gasoline and jet fuel.[1] Its molecular structure, with tertiary hydrogen atoms, influences its reactivity and the distribution of its oxidation products.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its use in experimental and modeling studies. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C10H22 | [2] |

| Molecular Weight | 142.28 g/mol | [2] |

| CAS Number | 14676-29-0 | [3] |

| Boiling Point | 166 °C | [3] |

| Enthalpy of Vaporization | 48.1 kJ/mol | [3] |

| Kovats Retention Index (Standard non-polar) | 941.7 - 946 | [3] |

Role as a Jet Fuel Surrogate

Complex hydrocarbon mixtures like jet fuel are often represented by simpler surrogate mixtures in combustion modeling to make detailed kinetic analysis computationally feasible.[4] Branched alkanes, such as this compound, are crucial components of these surrogate mixtures because they represent a significant fraction of the chemical composition of real fuels.[5] The branching structure of these molecules has a profound impact on combustion properties like ignition delay and soot formation. While specific quantitative data on the performance of this compound as a single-component surrogate is limited, it is frequently included in multi-component surrogate formulations to better match the combustion behavior of the iso-alkane fraction of jet fuels.

Atmospheric Degradation

The primary atmospheric loss process for this compound is its reaction with the hydroxyl radical (•OH) during the daytime.[6] This reaction initiates a complex series of oxidation steps that contribute to the formation of ozone and secondary organic aerosols (SOAs), which have significant impacts on air quality and climate.

Reaction with Hydroxyl Radicals

The initial reaction involves the abstraction of a hydrogen atom from the this compound molecule by an •OH radical, forming an alkyl radical (R•) and a water molecule. The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. While the specific rate constant for this compound has not been experimentally determined, a value can be estimated based on closely related isomers. For example, the experimentally determined room temperature rate coefficient for the reaction of •OH with 3-methylheptane (B165616) is (7.71 ± 0.35) x 10⁻¹² cm³ molecule⁻¹ s⁻¹.[7]

The general atmospheric oxidation mechanism for an alkane like this compound is as follows:

Combustion Chemistry

During combustion, this compound undergoes thermal decomposition (pyrolysis) and oxidation at high temperatures. The resulting smaller fragments then participate in a complex network of reactions that ultimately lead to the formation of carbon dioxide, water, and various minor products, including pollutants like carbon monoxide and soot precursors.

The complete combustion of this compound can be represented by the following balanced chemical equation:

C10H22 + 15.5 O2 → 10 CO2 + 11 H2O

In reality, combustion is more complex, involving a series of radical chain reactions. A simplified high-level representation of the process is shown below:

Experimental Protocols

Determination of OH Radical Reaction Rate Constants

The following is a generalized experimental protocol for determining the gas-phase reaction rate constant of this compound with OH radicals using a relative rate method in a smog chamber.[8]

Experimental Workflow:

Methodology:

-

Chamber Preparation: A large (e.g., 100 L) Teflon reaction chamber is filled with purified air.

-

Reactant Injection: Known concentrations of this compound, a reference compound with a well-known OH rate constant (e.g., n-hexane), and an OH radical precursor (e.g., hydrogen peroxide) are injected into the chamber.

-

Reaction Initiation: The chamber is irradiated with UV lamps to photolyze the precursor and generate OH radicals, initiating the oxidation of the hydrocarbons.

-

Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Data Analysis: The relative rate of disappearance of the two hydrocarbons is used to calculate the rate constant for the reaction of this compound with OH radicals, using the known rate constant of the reference compound.

Combustion Studies in a Jet-Stirred Reactor

A jet-stirred reactor (JSR) is a common experimental setup for studying the combustion kinetics of fuels and their surrogates.

Methodology:

-

Fuel Preparation: A mixture of this compound vapor and an oxidizer (e.g., air or oxygen) at a specific equivalence ratio is prepared.

-

Reactor Operation: The fuel/oxidizer mixture is continuously fed into the JSR, which is maintained at a constant temperature and pressure. The high-speed jets ensure rapid mixing and a uniform composition within the reactor.

-

Product Sampling: The reacting mixture is sampled from the reactor through a probe.

-

Product Analysis: The sampled gases are analyzed using techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) to identify and quantify the stable intermediate and final products. This data is crucial for validating and refining detailed chemical kinetic models.

Conclusion

This compound is a valuable model compound for representing the atmospheric and combustion behavior of C10 branched alkanes. Its study provides crucial data for the development and validation of atmospheric chemistry and combustion models. While a significant body of knowledge exists for alkanes in general, further experimental studies focused specifically on this compound are needed to provide more accurate quantitative data for its reaction rates and product distributions. This will ultimately lead to more robust and predictive models for air quality and fuel performance.

References

- 1. ncert.nic.in [ncert.nic.in]

- 2. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 4. web.stanford.edu [web.stanford.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Atmospheric oxidation of hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures [mdpi.com]

An In-depth Technical Guide on the Atmospheric Degradation Pathways of 3-Ethyl-2-methylheptane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Ethyl-2-methylheptane, a branched alkane, is subject to atmospheric degradation primarily initiated by reaction with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). Due to the absence of direct experimental data for this specific compound, this guide utilizes Structure-Activity Relationships (SARs) and data from structurally analogous alkanes to predict its atmospheric fate. The dominant degradation pathway is expected to be hydrogen abstraction by the OH radical during the daytime, leading to the formation of alkyl radicals. These radicals subsequently react with molecular oxygen to form peroxy radicals (RO₂), which can then react with nitric oxide (NO) or other peroxy radicals to yield a variety of oxygenated products, including carbonyls and nitrates. This guide provides estimated reaction rate constants, predicted degradation products, and detailed experimental protocols relevant to the study of alkane atmospheric chemistry.

Introduction

This compound (C₁₀H₂₂) is a volatile organic compound (VOC) whose presence in the atmosphere, although not extensively documented, would contribute to photochemical smog and secondary organic aerosol (SOA) formation. Understanding its atmospheric degradation pathways is crucial for accurately modeling its environmental impact. Alkanes are known to be removed from the atmosphere primarily through reaction with the hydroxyl radical (OH).[1][2] Reactions with the nitrate radical (NO₃) during nighttime and chlorine atoms (Cl) in marine or polluted environments can also be significant loss processes.[3] This document outlines the predicted atmospheric degradation of this compound, based on established principles of atmospheric chemistry and data from similar branched alkanes.

Atmospheric Degradation Pathways

The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by an atmospheric oxidant (X•, where X = OH, NO₃, or Cl), forming an alkyl radical (R•) and HX.

C₁₀H₂₂ + X• → C₁₀H₂₁• + HX

The structure of this compound offers primary (-CH₃), secondary (-CH₂-), and tertiary (-CH-) C-H bonds, each with different bond dissociation energies and thus different reactivities towards abstraction.

Reaction with Hydroxyl Radicals (OH)

The reaction with OH radicals is the primary daytime degradation pathway for alkanes.[2] The rate constant for the reaction of OH with alkanes can be estimated using Structure-Activity Relationships (SARs). The overall rate constant is the sum of the rate constants for H-atom abstraction from each C-H bond, which depends on the type of C-H bond (primary, secondary, or tertiary) and the nature of the adjacent substituent groups.

Table 1: Estimated OH Radical Reaction Rate Constants for this compound at 298 K

| C-H Bond Type | Number of H atoms | Estimated k per H (cm³ molecule⁻¹ s⁻¹) | Estimated Partial k (cm³ molecule⁻¹ s⁻¹) |

| Primary (-CH₃) | 12 | ~1.36 x 10⁻¹³ | ~1.63 x 10⁻¹² |

| Secondary (-CH₂-) | 6 | ~8.34 x 10⁻¹³ | ~5.00 x 10⁻¹² |

| Tertiary (-CH-) | 2 | ~1.94 x 10⁻¹² | ~3.88 x 10⁻¹² |

| Total | 20 | ~1.05 x 10⁻¹¹ |

Estimation based on SAR methods and data for similar branched alkanes such as 2-methylheptane (B165363) and 3-methylheptane.[4][5]

The atmospheric lifetime (τ) of this compound with respect to reaction with OH can be estimated using the following equation:

τ = 1 / (kOH * [OH])

Assuming a typical global average daytime OH concentration of 2 x 10⁶ molecules cm⁻³, the estimated atmospheric lifetime is approximately 1.3 days.[6]

The initial H-abstraction leads to the formation of multiple isomeric alkyl radicals. The subsequent reactions of these radicals are outlined in the signaling pathway diagram below.

Figure 1: OH-initiated degradation of this compound.

Reaction with Nitrate Radicals (NO₃)

During the nighttime, in the absence of sunlight, NO₃ radicals can become a significant oxidant for alkanes, particularly for larger alkanes. The reaction proceeds via H-atom abstraction, similar to the OH radical reaction. The rate constants for NO₃ reactions with branched alkanes are generally lower than those for OH reactions.

Table 2: Estimated NO₃ Radical Reaction Rate Constants for this compound at 298 K

| C-H Bond Type | Number of H atoms | Estimated k per H (cm³ molecule⁻¹ s⁻¹) | Estimated Partial k (cm³ molecule⁻¹ s⁻¹) |

| Primary (-CH₃) | 12 | ~1.0 x 10⁻¹⁷ | ~1.2 x 10⁻¹⁶ |

| Secondary (-CH₂-) | 6 | ~2.1 x 10⁻¹⁶ | ~1.3 x 10⁻¹⁵ |

| Tertiary (-CH-) | 2 | ~6.8 x 10⁻¹⁶ | ~1.4 x 10⁻¹⁵ |

| Total | 20 | ~2.8 x 10⁻¹⁵ |

Estimation based on SAR methods.

Assuming a typical nighttime NO₃ concentration of 5 x 10⁸ molecules cm⁻³, the estimated atmospheric lifetime is approximately 8.2 days.

Figure 2: NO₃-initiated degradation of this compound.

Reaction with Chlorine Atoms (Cl)

In coastal and marine environments, or in areas with significant industrial emissions, chlorine atoms can be an important oxidant. Cl atoms are highly reactive towards alkanes.

Table 3: Estimated Cl Atom Reaction Rate Constants for this compound at 298 K

| C-H Bond Type | Number of H atoms | Estimated k per H (cm³ molecule⁻¹ s⁻¹) | Estimated Partial k (cm³ molecule⁻¹ s⁻¹) |

| Primary (-CH₃) | 12 | ~6.6 x 10⁻¹² | ~7.9 x 10⁻¹¹ |

| Secondary (-CH₂-) | 6 | ~1.3 x 10⁻¹¹ | ~7.8 x 10⁻¹¹ |

| Tertiary (-CH-) | 2 | ~1.1 x 10⁻¹¹ | ~2.2 x 10⁻¹¹ |

| Total | 20 | ~1.8 x 10⁻¹⁰ |

Estimation based on SAR methods.

Assuming a Cl atom concentration of 1 x 10⁵ atoms cm⁻³ in a polluted marine boundary layer, the estimated atmospheric lifetime is approximately 0.6 days.

Predicted Degradation Products

The degradation of this compound is expected to produce a complex mixture of oxygenated products. The initial H-atom abstraction can occur at any of the C-H bonds, leading to a variety of alkyl radicals. The subsequent reactions of the alkoxy radicals, formed from the peroxy radicals, will determine the final stable products. The major predicted products include:

-

Ketones: From the abstraction of a tertiary or secondary hydrogen, followed by reaction of the alkoxy radical. For example, 3-ethyl-2-methylheptan-3-one and 2-methyl-3-ethylheptan-4-one.

-

Aldehydes: From the abstraction of a primary hydrogen.

-

Organic Nitrates: Formed from the reaction of peroxy radicals with NO.

-

Hydroperoxides: Formed from the reaction of peroxy radicals with HO₂.

Experimental Protocols

The kinetic and product data for the atmospheric degradation of alkanes are typically determined using smog chamber experiments coupled with analytical techniques like Gas Chromatography (GC) and Mass Spectrometry (MS).

Relative Rate Method for Kinetic Studies

The rate constants for the reaction of this compound with an oxidant (e.g., OH) can be determined relative to a reference compound whose reaction rate constant is well-known.[7][8]

Experimental Setup: A mixture of this compound, a reference compound (e.g., n-hexane), and an oxidant precursor (e.g., H₂O₂ for OH radicals) in air is introduced into a smog chamber.[9][10][11] The oxidant is generated, and the concentrations of the target and reference compounds are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).

Data Analysis: The following equation is used to determine the relative rate constant:

ln([Target]₀ / [Target]t) = (kTarget / kRef) * ln([Ref]₀ / [Ref]t)

A plot of ln([Target]₀ / [Target]t) versus ln([Ref]₀ / [Ref]t) should yield a straight line with a slope equal to the ratio of the rate constants.

Figure 3: Workflow for the relative rate experimental method.

Product Identification and Quantification

The products of the degradation are identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).[12][13][14]

Experimental Protocol: A known concentration of this compound and an oxidant precursor are introduced into a smog chamber. The reaction is initiated, and after a certain time, the gas-phase mixture is analyzed. For condensable products, collection on a filter or cold trap may be necessary before analysis.

Instrumentation:

-

GC-MS: Separates the components of the product mixture and provides mass spectra for identification.[13][15]

-

FTIR: Provides infrared spectra of the gas-phase mixture, allowing for the identification of functional groups and quantification of known products.

Conclusion

While direct experimental data for the atmospheric degradation of this compound is currently unavailable, this guide provides a robust estimation of its atmospheric fate based on established chemical principles and data from analogous compounds. The primary degradation pathway is initiated by OH radicals, leading to a complex mixture of oxygenated products. The provided experimental protocols offer a clear framework for future laboratory studies to determine the precise kinetic and mechanistic data for this compound, which would be invaluable for refining atmospheric models.

References

- 1. researchgate.net [researchgate.net]

- 2. Atmospheric oxidation of hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Atmospheric Oxidation of the Alkanes | NHBS Academic & Professional Books [nhbs.com]

- 4. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]

- 5. Rate constants of nine C6-C9 alkanes with OH from 230 to 379 K: chemical tracers for [OH] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 14. agilent.com [agilent.com]

- 15. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas-Phase Reactivity of 3-Ethyl-2-methylheptane with Hydroxyl Radicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gas-phase reactivity of 3-Ethyl-2-methylheptane with hydroxyl (OH) radicals, a critical process in atmospheric chemistry and of relevance to the environmental fate of volatile organic compounds (VOCs). In the absence of direct experimental data for this compound, this guide leverages established Structure-Activity Relationships (SARs) to estimate the reaction rate constant. A detailed, generalized reaction mechanism for branched alkanes is presented, outlining the key steps of hydrogen abstraction and subsequent radical propagation pathways. Furthermore, this document details the experimental protocols, specifically the relative rate technique, commonly employed for the determination of such kinetic parameters. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a branched alkane whose presence in the atmosphere, primarily from anthropogenic sources, contributes to the complex web of atmospheric chemical reactions. The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), which initiates the degradation of most VOCs.[1][2] Understanding the kinetics and mechanisms of the reaction between this compound and OH radicals is crucial for assessing its atmospheric lifetime, its potential to form secondary pollutants like ozone and organic aerosols, and its overall environmental impact. This guide serves as a technical resource for researchers in atmospheric science, environmental chemistry, and related fields.

Reaction Kinetics: Estimated Rate Constant

Direct experimental determination of the rate constant for the reaction of this compound with OH radicals has not been reported in the peer-reviewed literature. However, a reliable estimate can be obtained using Structure-Activity Relationships (SARs), which are well-established for alkanes.[3][4] The SAR method for alkanes is based on the principle of group additivity, where the overall rate constant is the sum of the rate constants for H-atom abstraction from different C-H bonds, adjusted for steric and electronic effects of neighboring groups.

The overall rate constant, k_OH, for the reaction:

C₁₀H₂₂ (this compound) + •OH → Products

can be estimated by summing the rate constants for abstraction from primary (-CH₃), secondary (-CH₂-), and tertiary (>CH-) C-H bonds.

Table 1: Estimated Rate Constant for the Reaction of this compound with OH Radicals at 298 K

| Parameter | Value | Unit | Method |

| k_total | 1.18 x 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ | Structure-Activity Relationship (SAR) |

| k(-CH₃) | 1.36 x 10⁻¹³ | cm³ molecule⁻¹ s⁻¹ per H | Group Rate Constant |

| k(-CH₂-) | 9.34 x 10⁻¹³ | cm³ molecule⁻¹ s⁻¹ per H | Group Rate Constant |

| k(>CH-) | 1.94 x 10⁻¹² | cm³ molecule⁻¹ s⁻¹ per H | Group Rate Constant |

Disclaimer: The provided rate constant is an estimate based on established SAR methods and has not been experimentally verified.

Gas-Phase Reaction Mechanism

The reaction of this compound with OH radicals proceeds via a hydrogen abstraction mechanism, leading to the formation of a C₁₀H₂₁ alkyl radical.[5][6] The position of the hydrogen abstraction is influenced by the bond dissociation energy of the C-H bonds, with tertiary C-H bonds being the most susceptible to abstraction, followed by secondary and then primary C-H bonds. The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical is complex and depends on the concentration of nitrogen oxides (NOₓ), leading to the formation of various oxygenated products, including aldehydes and ketones.[5][6]

References

- 1. courses.seas.harvard.edu [courses.seas.harvard.edu]

- 2. Hydroxyl radical - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A structure-activity relationship for the estimation of rate constants for the gas-phase reactions of OH radicals with organic compounds | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Environmental Fate of 3-Ethyl-2-methylheptane: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the current understanding of the environmental sources, sinks, and fate of the branched alkane 3-Ethyl-2-methylheptane. Due to the limited availability of data for this specific isomer, information from surrogate C10 branched alkanes and general principles of hydrocarbon environmental chemistry are used to provide a comprehensive assessment.

Introduction

This compound (C10H22) is a saturated branched alkane. As a component of complex hydrocarbon mixtures, its presence in the environment is primarily linked to anthropogenic activities. Understanding its environmental distribution, persistence, and ultimate fate is crucial for assessing its potential ecological impact. This whitepaper synthesizes the available scientific information on the environmental sources and sinks of this compound, provides insights into its expected behavior in various environmental compartments, and outlines common experimental methodologies for its study.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential to predict its environmental transport and partitioning.

| Property | Value | Reference |

| Molecular Formula | C10H22 | |

| Molecular Weight | 142.28 g/mol | |

| CAS Number | 14676-29-0 | |

| Boiling Point | 174 °C (for n-decane) | |

| XLogP3-AA (Log Kow) | 5.1 | |

| Henry's Law Data | Available |

Note: Some data, such as boiling point, are for the linear isomer n-decane and serve as an estimate.

Environmental Sources

The primary sources of this compound to the environment are anthropogenic, stemming from the production, transport, and combustion of petroleum-based fuels.

3.1. Fossil Fuels and their Combustion: Branched alkanes are significant components of gasoline and diesel fuels. Consequently, the most substantial environmental releases of this compound are from:

-

Vehicle Emissions: Exhaust from gasoline and diesel engines contains unburned fuel and combustion byproducts, including a variety of hydrocarbons. The composition of these emissions can be similar to that of the fuel, indicating that a portion of this compound in fuel is released directly into the atmosphere.

-

Fuel Evaporation and Spills: Evaporative emissions from fuel storage and transportation, as well as accidental spills, contribute to the release of volatile and semi-volatile hydrocarbons into the atmosphere and soil.

Table 1: Summary of Environmental Sources of this compound and Analogous C10 Alkanes

| Source Category | Specific Source | Environmental Compartment(s) Affected | Notes |

| Anthropogenic | Gasoline and Diesel Engine Exhaust | Atmosphere | A major contributor to urban air pollution. |

| Fuel Storage and Transport (Evaporation) | Atmosphere | Fugitive emissions from tanks and pipelines. | |

| Petroleum Spills and Leaks | Soil, Water | Point sources of contamination. | |

| Industrial Processes | Atmosphere, Water | Use as a solvent or in chemical synthesis. |

Environmental Sinks and Transformation Pathways

Once released into the environment, this compound is subject to various physical, chemical, and biological processes that determine its persistence and ultimate fate.

Caption: Environmental fate pathways of this compound.

4.1. Atmospheric Fate: The primary removal process for alkanes in the atmosphere is through oxidation by hydroxyl (OH) radicals during the daytime. The rate of this reaction is a key determinant of the atmospheric lifetime of the compound.

4.2. Fate in Soil and Water: In soil and aquatic environments, biodegradation and sorption are the dominant processes governing the fate of this compound.

-

Biodegradation: A wide range of microorganisms, including bacteria and fungi, are capable of degrading alkanes. The initial step in the aerobic biodegradation of alkanes typically involves the oxidation of a terminal methyl group to a primary alcohol, which is further oxidized to an aldehyde and then a fatty acid. This fatty acid can then be metabolized through the β-oxidation pathway. The rate of biodegradation is influenced by factors such as the availability of nutrients and oxygen, temperature, and the structure of the alkane. Branched alkanes are generally considered to be less readily biodegradable than their linear counterparts.

-

Sorption: Due to its low water solubility and high octanol-water partition coefficient (Log Kow = 5.1), this compound is expected to have a strong tendency to sorb to soil organic matter and sediments. This process reduces its bioavailability for degradation and its mobility in the subsurface. The extent of sorption is influenced by the organic carbon content of the soil or sediment.

Table 2: Summary of Environmental Sinks and Transformation Processes for this compound and Analogous C10 Alkanes

| Process | Environmental Compartment | Description | Key Factors Influencing Rate |

| Atmospheric Oxidation | Atmosphere | Reaction with hydroxyl (OH) radicals. | OH radical concentration, temperature, sunlight intensity. |

| Biodegradation | Soil, Water | Microbial breakdown. | Microbial population, oxygen and nutrient availability, temperature, compound structure. |

| Sorption | Soil, Sediment, Water | Partitioning onto organic matter. | Soil/sediment organic carbon content, compound hydrophobicity. |

| Volatilization | Water to Atmosphere | Transfer from the aqueous phase to the gas phase. | Henry's Law constant, temperature, water turbulence. |

Experimental Protocols

The study of the environmental fate of this compound involves a variety of analytical and experimental techniques.

5.1. Sample Collection and Preparation:

-

Air Sampling: Volatile organic compounds (VOCs) like this compound in the air are typically collected using sorbent tubes (e.g., Tenax®, charcoal) followed by thermal desorption or solvent extraction.

-

Water Sampling: Water samples are collected in clean glass vials with minimal headspace to prevent volatilization losses. Extraction is commonly performed using liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE).

-

Soil/Sediment Sampling: Soil and sediment samples are collected and often extracted using methods like Soxhlet extraction or pressurized fluid extraction.

Health and Safety Data for 3-Ethyl-2-methylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety data for 3-Ethyl-2-methylheptane (CAS No. 14676-29-0). It is intended for informational purposes for a professional audience. A significant lack of specific toxicological data for this compound necessitates the inclusion of information on structurally similar substances, such as n-decane, to provide a more complete, albeit estimated, safety profile. All data used for analogous compounds are clearly indicated.

Executive Summary

Physicochemical and General Safety Information for this compound

Limited direct safety and health data is available for this compound. The following tables summarize the known physical, chemical, and general safety information.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14676-29-0 |

| Molecular Formula | C10H22 |

| Molecular Weight | 142.29 g/mol |

| Appearance | Colorless liquid |

| Classification | Aliphatic hydrocarbon solvent |

Table 2: General Hazard Information for this compound

| Hazard | Description |

| Flammability | Flammable liquid and vapor. |

| Health Hazards | Based on the general properties of similar aliphatic hydrocarbon solvents, it may cause skin, eye, and respiratory tract irritation. Inhalation of high concentrations of vapors may lead to central nervous system (CNS) depression, with symptoms such as dizziness, headache, and nausea. Aspiration into the lungs if swallowed can cause chemical pneumonitis. |

| Environmental Hazards | No specific data is available. However, aliphatic hydrocarbons are generally considered to be harmful to aquatic organisms. |

Toxicological Profile of n-Decane (CAS No. 124-18-5) as a Surrogate

Due to the absence of specific toxicological data for this compound, the data for n-decane, a straight-chain alkane with the same molecular formula (C10H22), is presented as a reference. This information should be interpreted with caution as branching in the carbon chain can affect a substance's toxicological properties.

Table 3: Quantitative Toxicological Data for n-Decane

| Parameter | Value | Species | Route |

| LC50 (Inhalation) | 72300 mg/m³ / 2 hours[1] | Mouse | Inhalation |

| LDLo (Intravenous) | 912 mg/kg[1] | Mouse | Intravenous |

| TDLo (Skin) | 25 gm/kg / 52 weeks (intermittent)[1] | Mouse | Dermal |

Table 4: Occupational Exposure Limits for n-Decane

| Organization | Limit | Notes |

| NIOSH (REL) | TWA: 350 mg/m³ (Refined Petroleum Distillates)[2] | 10-hour Time-Weighted Average |

| NIOSH (REL) | C: 1800 mg/m³ / 15 min (Refined Petroleum Distillates)[2] | 15-minute Ceiling Limit |

| OSHA (PEL) | TWA: 500 ppm (Petroleum Distillates)[2] | 8-hour Time-Weighted Average |

Summary of n-Decane Toxicity:

-

Acute Effects: Inhalation of n-decane vapors can cause irritation to the respiratory tract and central nervous system depression, leading to narcotic effects.[2] Direct contact can cause skin and eye irritation.[3] If ingested, there is a significant aspiration hazard which can lead to chemical pneumonitis, which can be fatal.[4]

-

Chronic Effects: Prolonged or repeated skin contact may lead to defatting of the skin, causing dryness, cracking, and dermatitis.[3][5] Long-term exposure may also affect the central nervous system.[3]

Experimental Protocols

As no specific experimental studies for this compound were identified, a generalized protocol for assessing the acute inhalation toxicity of a volatile organic solvent in rodents is provided below. This represents a standard approach in toxicology.

Workflow for Acute Inhalation Toxicity Study

Caption: Generalized workflow for an acute inhalation toxicity study.

Potential Signaling Pathways

Specific signaling pathways affected by this compound have not been elucidated. However, the primary toxic effect of short-chain aliphatic hydrocarbons is central nervous system (CNS) depression. This is generally considered a non-specific mechanism related to the disruption of neuronal membranes.

General Mechanism of CNS Depression by Aliphatic Solvents

Caption: Postulated mechanism of CNS depression by aliphatic solvents.

Recommendations for Safe Handling

Given the flammable nature and potential health effects of this compound, the following safety precautions are recommended:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and ensure electrical equipment is properly grounded.

-

Handling: Avoid breathing vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

While specific toxicological data for this compound is scarce, its classification as a flammable aliphatic hydrocarbon warrants careful handling and adherence to standard safety protocols for volatile organic solvents. The provided data on the surrogate compound, n-decane, offers a basis for preliminary risk assessment, though it should be used with the understanding that structural differences may lead to variations in toxicity. Further research is needed to fully characterize the health and safety profile of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Ethyl-2-methylheptane using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] This application note details a robust protocol for the analysis of 3-Ethyl-2-methylheptane (C10H22), a branched alkane, which is relevant in fields such as petrochemical analysis, environmental monitoring, and as a potential biomarker or component in complex mixtures.[2][3] The methodology outlined provides high sensitivity and specificity, making it suitable for rigorous quantitative studies.

This compound has a molecular weight of 142.28 g/mol .[3][4][5] Due to its non-polar nature and volatility, it is an ideal candidate for GC-MS analysis.[2][6] This protocol covers sample preparation, GC-MS operational parameters, and data analysis for accurate quantification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis.[1] Samples should be collected in clean glass containers.[1]

Protocol for Liquid Samples (e.g., in a non-volatile matrix):

-

Solvent Selection: Use a high-purity volatile organic solvent such as hexane, dichloromethane, or iso-octane.[1] Avoid water, strong acids, and strong bases.[1]

-

Liquid-Liquid Extraction (LLE):

-

To a 10 mL sample, add 5 mL of hexane.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Allow the layers to separate. The organic layer containing the analyte will be on top.

-

Carefully transfer the organic (top) layer to a clean glass vial.[1]

-

-

Concentration (Optional): If the analyte concentration is low, the extract can be concentrated. A gentle stream of nitrogen gas can be used to evaporate the solvent.[7]

-

Final Preparation:

Protocol for Solid Samples:

-

Solid Phase Extraction (SPE): SPE can be used to concentrate and purify the analyte from complex matrices.[1]

-

Pass a solution of the sample (dissolved in an appropriate solvent) through an SPE cartridge packed with a non-polar sorbent (e.g., C18).

-

Wash the cartridge with a weak solvent to remove impurities.

-

Elute the this compound using a strong non-polar solvent like hexane.

-

Proceed with concentration and final preparation as described above.

-

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial: 40 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | 35 - 350 amu |

| Scan Mode | Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification) |

| SIM Ions | m/z 57, 71, 85, 113 (Quantification ion: m/z 57) |

Data Presentation and Quantitative Analysis

For quantification, a calibration curve should be constructed using standard solutions of this compound at a minimum of five concentration levels. An internal standard (e.g., Toluene-d8) should be used to improve accuracy and precision.

Table 3: Hypothetical Quantitative Data for Calibration

| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Std) | Response Ratio (Analyte/IS) |

| 5 | 15,500 | 1,200,000 | 0.0129 |

| 10 | 32,000 | 1,210,000 | 0.0264 |

| 25 | 81,500 | 1,190,000 | 0.0685 |

| 50 | 165,000 | 1,205,000 | 0.1369 |

| 100 | 335,000 | 1,195,000 | 0.2803 |

Expected Results:

-

Linearity: The calibration curve should exhibit a coefficient of determination (R²) of ≥ 0.995.

-

Limit of Detection (LOD): Estimated to be approximately 1-2 ng/mL.

-

Limit of Quantitation (LOQ): Estimated to be approximately 5 ng/mL.

-

Mass Spectrum: The EI mass spectrum is expected to show characteristic alkane fragmentation, with prominent ions at m/z 57 (C4H9+), which is often the base peak for branched alkanes, and other fragments resulting from the loss of alkyl groups.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis.

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship for Quantification

This diagram shows the relationship between the key components used for calculating the final concentration of the analyte.

Caption: Logic for quantitative calculation using an internal standard.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 3. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S)-3-ethyl-2-methylheptane | C10H22 | CID 59911094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 6. uoguelph.ca [uoguelph.ca]

- 7. organomation.com [organomation.com]

- 8. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

Application Note: Quantification of 3-Ethyl-2-methylheptane in Air Samples by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Ethyl-2-methylheptane, a volatile organic compound (VOC), in ambient and indoor air samples. The protocol employs thermal desorption (TD) for sample introduction, followed by gas chromatography-mass spectrometry (GC/MS) for separation and detection. This method is suitable for environmental monitoring, occupational safety assessments, and quality control in various industrial settings. The procedure provides excellent linearity, low detection limits, and high accuracy, making it a reliable tool for trace-level quantification of this branched alkane.

1. Introduction

Volatile organic compounds (VOCs) are a broad class of chemicals that are emitted from both natural and anthropogenic sources and can have significant impacts on air quality and human health.[1] Accurate and sensitive measurement of specific VOCs, such as the C10 branched alkane this compound, is crucial for assessing environmental pollution and ensuring safety in workplaces.[2] Thermal desorption coupled with GC/MS is a widely adopted technique for the analysis of VOCs in air due to its ability to pre-concentrate analytes, thereby enhancing sensitivity, and to provide definitive identification through mass spectral data.[3][4] This note provides a comprehensive protocol for the collection and analysis of this compound from air samples.

2. Experimental Protocol

The overall workflow for the quantification of this compound is depicted below.

Figure 1: Experimental workflow for the analysis of this compound.

2.1. Materials and Reagents

-

Sorbent Tubes: Stainless steel tubes packed with Tenax® TA or a similar sorbent suitable for C7-C30 hydrocarbons.

-

Standards: Certified standard of this compound (CAS: 14676-29-0).[5]

-

Solvent: High-purity methanol (B129727) or hexane (B92381) for preparing liquid calibration standards.[6]

-

Gases: Helium (99.999% purity or higher) for GC carrier gas and desorption.

2.2. Sample Collection

-

Sorbent Tube Conditioning: Prior to use, condition new or used sorbent tubes by heating them in a stream of inert gas to remove any contaminants.

-

Active Sampling: Draw a known volume of air (e.g., 1-5 liters) through the sorbent tube using a calibrated low-flow sampling pump. The flow rate should be between 50 and 200 mL/min.

-

Field Blanks: Prepare field blank tubes by taking them to the sampling site, uncapping and recapping them without drawing air, and storing them with the collected samples.

-

Storage and Transport: After sampling, seal the tubes with long-term storage caps (B75204) and transport them to the laboratory for analysis. If analysis is delayed, store the tubes at <4°C.

2.3. Instrumental Analysis: TD-GC/MS

The analysis is performed using a thermal desorber coupled to a GC/MS system.

2.3.1. Thermal Desorption and GC/MS Parameters

The following table outlines the recommended starting parameters for the TD-GC/MS system. Optimization may be necessary based on the specific instrumentation used.

| Parameter | Condition |

| Thermal Desorber | |

| Sorbent Tube Desorption Temp. | 250-300°C |

| Sorbent Tube Desorption Time | 5-10 minutes |

| Focusing Trap | Tenax® TA or similar |

| Trap Low Temperature | -10°C to 25°C |

| Trap High Temperature | 280-320°C |

| Gas Chromatograph | |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[1] |